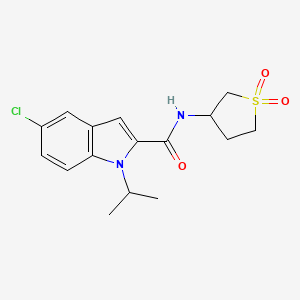![molecular formula C19H15FO4 B12181780 5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B12181780.png)
5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which often enhances the biological activity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, 4,7-dimethylcoumarin, and ethyl bromoacetate.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base like potassium carbonate to form an intermediate ester.
Cyclization: The intermediate ester undergoes cyclization with 4,7-dimethylcoumarin in the presence of a catalyst such as piperidine to form the desired chromenone compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethylcoumarin: A precursor in the synthesis of the target compound.
4-Fluorobenzaldehyde: Another precursor used in the synthesis.
Ethyl bromoacetate: Used in the formation of the intermediate ester.
Uniqueness
5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H15FO4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C19H15FO4/c1-11-7-16(19-12(2)9-18(22)24-17(19)8-11)23-10-15(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
InChI Key |
QDONUEBMDUSEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B12181698.png)
![[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine](/img/structure/B12181705.png)
![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12181712.png)
![{methyl[(thiophen-3-yl)methyl]carbamoyl}methyl 1H-pyrrole-2-carboxylate](/img/structure/B12181726.png)

![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methylbutyl)-2-oxoacetamide](/img/structure/B12181739.png)
![4-(Phenylsulfonyl)tetrazolo[1,5-a]quinoline](/img/structure/B12181747.png)

![N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B12181752.png)
![5-(benzyloxy)-1-methyl-4-oxo-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]-1,4-dihydropyridine-2-carboxamide](/img/structure/B12181754.png)
![N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12181762.png)

![6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid](/img/structure/B12181772.png)
![tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate](/img/structure/B12181790.png)
